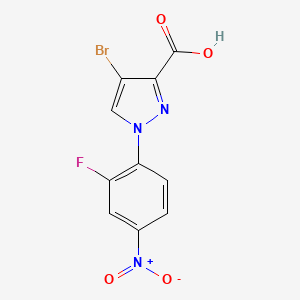![molecular formula C21H21N5O4S B2824709 6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one CAS No. 2200187-52-4](/img/structure/B2824709.png)
6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core, which is a fused ring system, along with various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core and the subsequent attachment of the functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Nucleophilic substitution: to introduce the thiazol-2-yloxy group.
Amide bond formation: to attach the pyrrolidine-1-carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow processes: to ensure consistent quality and high throughput.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The functional groups present in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one: can be compared with other heterocyclic compounds that have similar structures or functional groups, such as:
Uniqueness
The uniqueness of 6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[740
Propriétés
IUPAC Name |
6-(2-methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-10-9-25-16(12-15-18(25)23-17-4-2-3-7-26(17)19(15)27)20(28)24-8-5-14(13-24)30-21-22-6-11-31-21/h2-4,6-7,11-12,14H,5,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJUEHPWQJMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC(C4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(cyclopropylmethoxy)-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2824626.png)
![(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2824628.png)
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)
![4-ethyl-5-fluoro-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2824634.png)



![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)
![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)
![ethyl 4-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2824643.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)

![2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824648.png)
